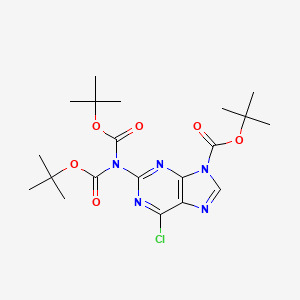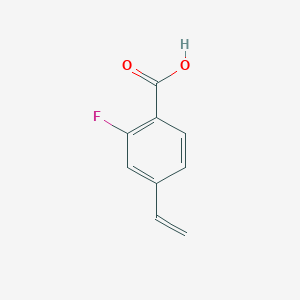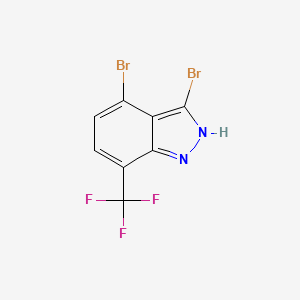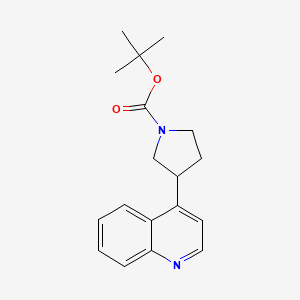
5-Iodoquinoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoquinoline-8-carbonitrile is a quinoline derivative characterized by the presence of an iodine atom at the 5-position and a cyano group at the 8-position of the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds with diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Recent advances include the use of greener and more sustainable methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts.
Industrial Production Methods: Industrial production typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation products: Quinoline-5,8-dione derivatives.
Reduction products: 5-Iodoquinoline-8-carboxylic acid derivatives.
Substitution products: Various substituted quinolines depending on the nucleophile or electrophile used.
Scientific Research Applications
5-Iodoquinoline-8-carbonitrile has found applications in several fields:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.
Biology: The compound is used in biological studies to investigate its potential as a therapeutic agent.
Chemistry: It is utilized in synthetic organic chemistry as a precursor for the synthesis of complex organic molecules.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Iodoquinoline-8-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
5-Iodoquinoline-8-carbonitrile is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
Quinoline: The parent compound without substitutions.
5-Bromoquinoline-8-carbonitrile: Similar structure with a bromine atom instead of iodine.
8-Nitroquinoline: A nitro group at the 8-position instead of a cyano group.
These compounds differ in their reactivity and biological activity, highlighting the importance of the specific substituents in determining their properties and applications.
Properties
Molecular Formula |
C10H5IN2 |
|---|---|
Molecular Weight |
280.06 g/mol |
IUPAC Name |
5-iodoquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H5IN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H |
InChI Key |
MAUPDUWAPZAYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)



![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)



![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)

![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)



